Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-
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Overview
Description
Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- is a brominated phenolic compound It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a hydroxy group at the 2 position, and a methyleneamino group at the 4 position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the 2 and 6 positions . The subsequent introduction of the methyleneamino group can be carried out using a condensation reaction with 2-hydroxybenzaldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The methyleneamino group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the hydroxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-dibromo-4-methyl-: Similar structure but with a methyl group instead of the methyleneamino group.
Phenol, 4-amino-2,6-dibromo-: Contains an amino group at the 4 position instead of the methyleneamino group.
2,6-Dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol: A more heavily brominated derivative.
Uniqueness
Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- is unique due to the presence of the methyleneamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
112092-96-3 |
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Molecular Formula |
C13H9Br2NO2 |
Molecular Weight |
371.02 g/mol |
IUPAC Name |
2,6-dibromo-4-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9Br2NO2/c14-10-5-9(6-11(15)13(10)18)16-7-8-3-1-2-4-12(8)17/h1-7,17-18H |
InChI Key |
IMLIXTYNPUHUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C(=C2)Br)O)Br)O |
Origin of Product |
United States |
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